molecular formula C10H17N3S B8502572 2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide

2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide

Cat. No.: B8502572
M. Wt: 211.33 g/mol
InChI Key: ACZDFKYHBMWHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide is a useful research compound. Its molecular formula is C10H17N3S and its molecular weight is 211.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-ethyl-2,3-diazaspiro[4.4]non-3-ene-2-carbothioamide

InChI

InChI=1S/C10H17N3S/c1-2-11-9(14)13-8-10(7-12-13)5-3-4-6-10/h7H,2-6,8H2,1H3,(H,11,14)

InChI Key

ACZDFKYHBMWHFI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1CC2(CCCC2)C=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Diaza-spiro[4.4]non-1-ene hydrochloride (15.4 g, 95.9 mmol; isolated from reaction of 2,3-diaza-spiro[4.4]non-2-ene, synthesized as described in WO 2008/034863, with HCl in isopropanol/toluene) was taken up in a mixture of 70 mL methanol and 30 mL water. Ethyl isothiocyanate (10.09 g, 115.1 mmol) was added using an addition funnel, and the funnel was rinsed with 40 mL methanol. At 30° C., diisopropylethylamine (14.8 g, 114.5 mmol) was added dropwise over a period of 10 minutes, and the addition funnel was rinsed with 7 mL water. After stirring the reaction mixture for 1 hour at 30° C., the mixture was cooled to 10° C. over a period of 1 hour and subsequently stirred at this temperature for another 2 hours. The precipitate was isolated by filtration, washed twice with 20 mL of a cold 3:1 mixture of methanol and water and dried at 50° C. under reduced pressure to give 16.8 g (83%) of 2,3-diaza-spiro[4.4]non-3-ene-2-carbothioic acid ethylamide as a white to off-white solid. 1H NMR identical to spectrum obtained from material prepared on small scale (vide supra).
Name
2,3-Diaza-spiro[4.4]non-1-ene hydrochloride
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.09 g
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.05 g (1 mol equiv.) 2,3-diaza-spiro[4.4]non-2-ene (synthesized as described in WO 2008/034863) and 0.95 mL (1.3 mol equiv.) ethyl isothiocyanate were added to 10 mL ethanol. The reaction mixture was refluxed for 2.5 hours under magnetic stirring. Silica gel was added and volatiles were removed in vacuo. The product was purified by flash chromatography on silica gel (Et2O:PA=1:2) and, after evaporation of the volatiles, stirred with diisopropylether and collected by filtration to yield 0.57 g (32%) of 2,3-diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide. 1H NMR (400 MHz, CDCl3) δ 1.24 (t, J=7.2 Hz, 3H), 1.64-1.86 (m, 8H), 3.68 (dq, J=7.2, 5.5 Hz, 2H), 4.00 (s, 2H), 6.80 (s, 1H), 7.08-7.18 (br.s., 1H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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